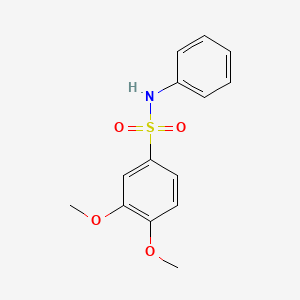
3,4-dimethoxy-N-phenylbenzenesulfonamide
概述
描述
3,4-Dimethoxy-N-phenylbenzenesulfonamide is an organic compound with the molecular formula C14H15NO4S It is characterized by the presence of two methoxy groups attached to the benzene ring and a sulfonamide group attached to the phenyl ring
作用机制
Target of Action
CHEMBL1533910, also known as 3,4-dimethoxy-N-phenylbenzenesulfonamide, is an arylsulfonamide inhibitor of the Hypoxia-Inducible Factor-1 (HIF-1) pathway . HIF-1 is a transcription factor that plays a critical role in cellular and systemic responses to hypoxia .
Mode of Action
The compound interacts with its target, HIF-1, by disrupting the interaction of HIF-1α with transcriptional coactivators p300/CBP . This disruption inhibits HIF-1 activated transcription, thereby reducing the expression of HIF-1 target genes .
Biochemical Pathways
The primary biochemical pathway affected by CHEMBL1533910 is the HIF-1 pathway. By inhibiting this pathway, the compound reduces the expression of HIF-1 target genes such as VEGF, Glut-1, and carbonic anhydrase 9 . These genes are involved in various cellular processes including angiogenesis, glucose metabolism, and pH regulation, respectively.
Pharmacokinetics
The compound’s solubility and stability are enhanced by the presence of the 3,4-dimethoxybenzyl group . This group acts as a protective group for the thiol moiety, increasing the solubility and stability of the precursor, but becomes cleaved off during monolayer formation .
Result of Action
The inhibition of the HIF-1 pathway by CHEMBL1533910 leads to a reduction in the expression of HIF-1 target genes. This results in decreased angiogenesis, altered glucose metabolism, and changes in pH regulation within the cell . In vivo studies have shown that CHEMBL1533910 has antitumor activity, suggesting potential therapeutic applications in cancer treatment .
Action Environment
Environmental factors can influence the action, efficacy, and stability of CHEMBL1533910. For instance, the presence of protons (trifluoroacetic acid) and elevated temperature (60 °C) can influence the cleavage of the 3,4-dimethoxybenzyl protective group
生化分析
Biochemical Properties
3,4-dimethoxy-N-phenylbenzenesulfonamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with sulfonamide-binding proteins, which are crucial in mediating its biochemical effects. The nature of these interactions often involves the inhibition of enzyme activity, leading to alterations in metabolic pathways and cellular processes .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in cell cycle regulation and apoptosis, thereby impacting cell proliferation and survival .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions but may degrade over time, leading to a reduction in its efficacy .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses could lead to toxicity or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. These interactions can lead to changes in the overall metabolic profile of cells, affecting processes such as energy production and biosynthesis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments, influencing its overall activity and function .
Subcellular Localization
This compound exhibits specific subcellular localization patterns. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization is crucial for its activity, as it ensures that the compound reaches its intended site of action within the cell .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethoxy-N-phenylbenzenesulfonamide typically involves the reaction of 3,4-dimethoxybenzenesulfonyl chloride with aniline in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The general reaction scheme is as follows:
3,4-Dimethoxybenzenesulfonyl chloride+AnilineBasethis compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using recrystallization or chromatography techniques.
化学反应分析
Types of Reactions
3,4-Dimethoxy-N-phenylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
Oxidation: Quinones
Reduction: Amines
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
3,4-Dimethoxy-N-phenylbenzenesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
相似化合物的比较
Similar Compounds
- 3,4-Dimethoxy-N-methyl-N-phenylbenzenesulfonamide
- 3,4-Dimethoxy-N-(4-phenoxyphenyl)benzenesulfonamide
Comparison
Compared to similar compounds, 3,4-dimethoxy-N-phenylbenzenesulfonamide is unique due to its specific substitution pattern on the benzene ring, which can influence its reactivity and interaction with biological targets. The presence of methoxy groups can enhance its solubility and stability, making it a valuable compound for various applications.
属性
IUPAC Name |
3,4-dimethoxy-N-phenylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4S/c1-18-13-9-8-12(10-14(13)19-2)20(16,17)15-11-6-4-3-5-7-11/h3-10,15H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVQXOCMYHLBICI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(3S*,4S*)-1-[(6-isopropyl-1-methyl-2-oxo-1,2-dihydro-3-pyridinyl)carbonyl]-4-propyl-3-pyrrolidinecarboxylic acid](/img/structure/B5622106.png)
![N-{3-[(3,4-dimethylphenyl)carbonyl]phenyl}acetamide](/img/structure/B5622111.png)

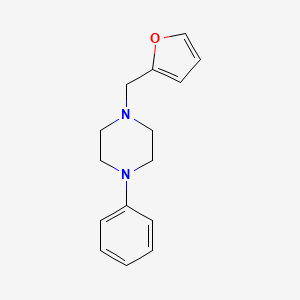
![1-(2-furylmethyl)-N-[2-(3-isopropyl-1,2,4-oxadiazol-5-yl)ethyl]-4-piperidinecarboxamide](/img/structure/B5622130.png)
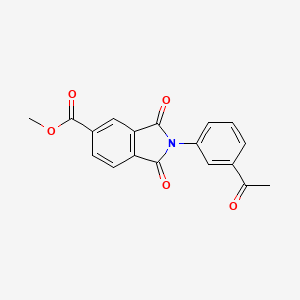
![1-(cyclopentylcarbonyl)-N-methyl-N-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]-4-piperidinecarboxamide](/img/structure/B5622150.png)
![N-(3,5-dimethoxyphenyl)-3-[1-(pyrrolidin-1-ylcarbonyl)piperidin-3-yl]propanamide](/img/structure/B5622155.png)
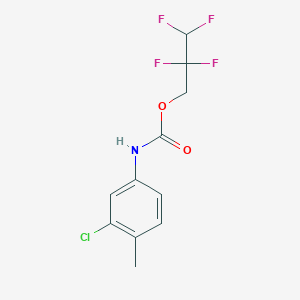
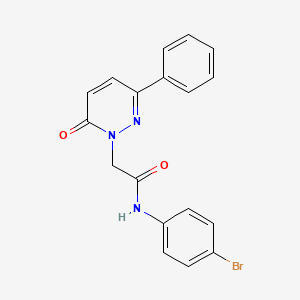
![N-[2-CHLORO-4-(2,2-DIMETHYLPROPANAMIDO)PHENYL]-2,2-DIMETHYLPROPANAMIDE](/img/structure/B5622191.png)
![2-{[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]carbonyl}-3,5-difluoropyridine](/img/structure/B5622198.png)
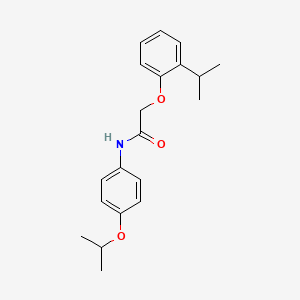
![2-methyl-N-{[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]methyl}pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B5622207.png)
